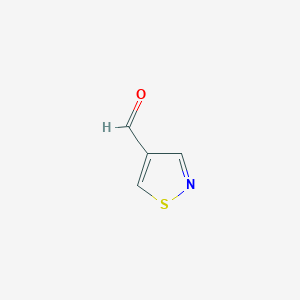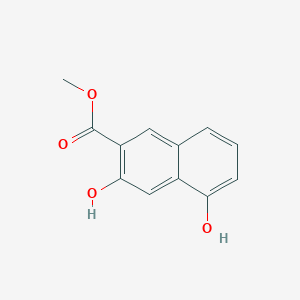
3,5-ジヒドロキシ-2-ナフトエートメチル
概要
説明
Methyl 3,5-dihydroxy-2-naphthoate is a chemical compound with the CAS Number: 185989-39-3 . It has a molecular weight of 218.21 and its IUPAC name is methyl 3,5-dihydroxy-2-naphthoate . It is used as a negative or positive NMDA receptor inhibitor, via allosteric control . NMDA receptors regulate central nervous system functions .
Synthesis Analysis
The synthesis of Methyl 3,5-dihydroxy-2-naphthoate involves several steps. One method involves the use of sulfuric acid . The reaction conditions include a temperature of 25℃ and an industrial scale . Another method involves the use of thionyl chloride . The reaction mixture is concentrated to dryness and the residue is taken up in cold water .Molecular Structure Analysis
The InChI code for Methyl 3,5-dihydroxy-2-naphthoate is 1S/C12H10O4/c1-16-12 (15)9-5-7-3-2-4-10 (13)8 (7)6-11 (9)14/h2-6,13-14H,1H3 . The molecular formula is C12H10O4 .Chemical Reactions Analysis
Methyl 3,5-dihydroxy-2-naphthoate undergoes various chemical reactions. For instance, it undergoes asymmetric oxidative coupling using mono-N-alkylated octahydrobinaphthyl-2,2′-diamine chiral ligands .Physical and Chemical Properties Analysis
Methyl 3,5-dihydroxy-2-naphthoate has a molecular weight of 218.21 . It is a solid at room temperature . The storage temperature is 2-8C in a sealed, dry environment .科学的研究の応用
ビタミンK誘導体の合成
3,5-ジヒドロキシ-2-ナフトエートメチル: は、血液凝固や骨の健康に不可欠なビタミンKのさまざまな形態の合成における重要な前駆体です 。この化合物の構造は、ビタミンKの機能に不可欠なメチルナフトキノンユニットの作成を可能にします。
バイオレメディエーション
この化合物は、環境汚染物質である多環芳香族炭化水素(PAH)の微生物分解経路において役割を果たします 。微生物は、ナフタレンとその誘導体の分解中に3,5-ジヒドロキシ-2-ナフトエートメチルを代謝し、バイオレメディエーションの取り組みを支援します。
有機合成
有機化学では、3,5-ジヒドロキシ-2-ナフトエートメチルは、複雑な分子のビルディングブロックとして使用されます。 その反応性部位は、さまざまなカップリング反応に適しており、これは多様な有機化合物を生成する上で基本的なものです .
製薬研究
この化合物の構造は、薬効を持つナフトキノンと似ています。 ナフトキノン部分を必要とする医薬品の設計と合成に使用できます .
材料科学
3,5-ジヒドロキシ-2-ナフトエートメチル: は、ポリマーやコーティングなどの新しい材料の開発に使用できます。ナフタレン構造は、特定の化学的および物理的特性を与えます .
分析化学
その独特の化学構造により、3,5-ジヒドロキシ-2-ナフトエートメチルは、クロマトグラフィー分析やその他の分析技術において、類似の化合物を識別または定量化する標準または参照化合物として役立ちます .
作用機序
Target of Action
Methyl 3,5-dihydroxy-2-naphthoate is a compound that has been found to have activity against drug-resistant tuberculosis . The primary targets of this compound include Mtb biotin synthase , ATP synthase , 1,4-dihydroxy-2-naphthoate prenyltransferase , and biofilms . These targets play crucial roles in the survival and proliferation of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Biochemical Pathways
Methyl 3,5-dihydroxy-2-naphthoate affects several biochemical pathways. It interferes with the cell wall synthesis , protein production , energy generation , and nucleic acid synthesis . The disruption of these pathways leads to the bacterium’s inability to maintain its structure, produce essential proteins, generate energy, and replicate its DNA, thereby inhibiting its growth and survival.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the bioavailability of the compound.
Action Environment
The action of Methyl 3,5-dihydroxy-2-naphthoate can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at a temperature between 2-8°C . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature and humidity.
Safety and Hazards
The safety information for Methyl 3,5-dihydroxy-2-naphthoate includes several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
将来の方向性
Methyl 3,5-dihydroxy-2-naphthoate and its derivatives show important biological and medicinal properties . For example, it is hypothesized that it is utilized to produce clotting factors if phylloquinone (vitamin K 1) is unavailable . With the progress in medical research and the newly discovered functions of VK 2 in inhibiting ferroptosis and reducing the risk of Parkinson’s and Alzheimer’s, many companies have realized the importance of industrializing VK 2 production .
生化学分析
Biochemical Properties
Methyl 3,5-dihydroxy-2-naphthoate plays a significant role in biochemical reactions, particularly in the synthesis of menaquinone (vitamin K2). It interacts with enzymes such as 1-deoxyxylulose-5-phosphate synthase, isopentenyl-diphosphate delta-isomerase, and 1-deoxyxylulose-5-phosphate reductase. These interactions are crucial for the efficient synthesis of menaquinone-7 (MK-7), a potent form of vitamin K2 . The compound also interacts with other biomolecules, including NADPH and NADH, which are essential cofactors in redox reactions .
Cellular Effects
Methyl 3,5-dihydroxy-2-naphthoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the energetic metabolism of Caco-2 cells by reducing alpha-glucosidase activity and mitochondrial respiration . This compound also impacts glycolysis, leading to changes in cellular energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of Methyl 3,5-dihydroxy-2-naphthoate involves its binding interactions with specific enzymes and biomolecules. It acts as an inhibitor of alpha-glucosidase, reducing the hydrolysis of sugar linkages during carbohydrate digestion . Additionally, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins . The compound’s antioxidant properties also contribute to its molecular effects, as it scavenges free radicals and reduces oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3,5-dihydroxy-2-naphthoate change over time. The compound is relatively stable when stored at 2-8°C in a sealed, dry environment . Its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that Methyl 3,5-dihydroxy-2-naphthoate can have sustained effects on cellular function, including prolonged inhibition of alpha-glucosidase activity and reduced mitochondrial respiration .
Dosage Effects in Animal Models
The effects of Methyl 3,5-dihydroxy-2-naphthoate vary with different dosages in animal models. At low doses, the compound has been shown to enhance vitamin K2 synthesis and improve blood clotting . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, with specific dosages required to achieve optimal therapeutic benefits without adverse effects .
Metabolic Pathways
Methyl 3,5-dihydroxy-2-naphthoate is involved in several metabolic pathways, including the shikimate pathway and the menaquinone biosynthesis pathway . It interacts with enzymes such as chorismate dehydratase and NADH-quinone oxidoreductase, which are essential for the production of menaquinone-7 . The compound also affects metabolic flux by modulating the availability of cofactors such as NADPH and NADH .
Transport and Distribution
Within cells and tissues, Methyl 3,5-dihydroxy-2-naphthoate is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported to mitochondria, where it exerts its effects on mitochondrial respiration and energy production .
Subcellular Localization
The subcellular localization of Methyl 3,5-dihydroxy-2-naphthoate is influenced by targeting signals and post-translational modifications . The compound is often found in mitochondria, where it affects mitochondrial function and oxidative phosphorylation . Additionally, it may be localized to other organelles, such as the endoplasmic reticulum, where it interacts with enzymes involved in menaquinone biosynthesis .
特性
IUPAC Name |
methyl 3,5-dihydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-16-12(15)9-5-7-3-2-4-10(13)8(7)6-11(9)14/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAZFUMSUAUJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471737 | |
| Record name | Methyl 3,5-dihydroxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185989-39-3 | |
| Record name | Methyl 3,5-dihydroxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

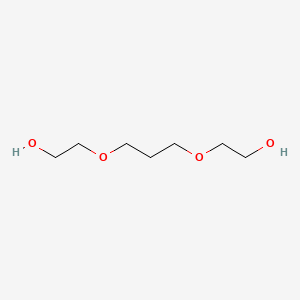

![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B1600273.png)
![N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide](/img/structure/B1600274.png)

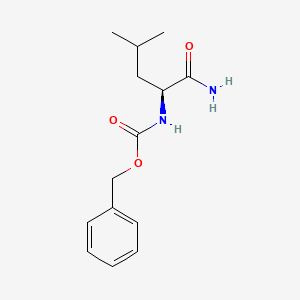
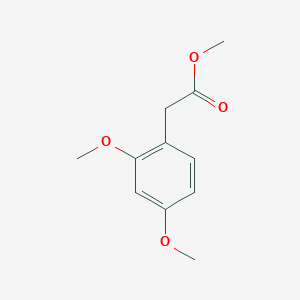
![Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600280.png)
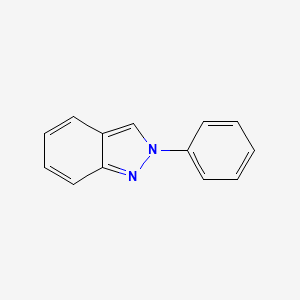
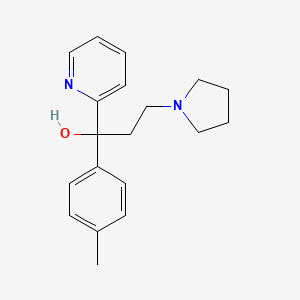
![N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B1600285.png)

